molecular formula C14H20N2O4 B4118047 N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea

N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea

Cat. No. B4118047
M. Wt: 280.32 g/mol
InChI Key: JHKCSAVXIGHBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as DTFMU, is a chemical compound that has been widely used in scientific research due to its unique properties. DTFMU is a urea derivative and is often used as a reagent in organic chemistry and biochemistry.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea acts as a reversible inhibitor of enzymes that contain active site cysteine residues. It forms a covalent bond with the cysteine residue, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including caspases, calpains, and papain. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea in lab experiments is its specificity for enzymes that contain active site cysteine residues. This makes it a useful tool for studying the activity of these enzymes. However, N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea can also have off-target effects and can inhibit other enzymes that contain cysteine residues. Additionally, N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One area of interest is the development of new drugs and therapies based on the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea. Another potential direction is the use of N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea in the study of protein-protein interactions and the development of new protein-based therapies. Additionally, there is potential for the use of N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea in the development of new diagnostic tools for diseases such as cancer.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been used in various scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and protein-ligand interactions. It has also been used in the development of new drugs and therapies.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-18-10-5-6-12(13(8-10)19-2)16-14(17)15-9-11-4-3-7-20-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKCSAVXIGHBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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